Product packaging for 2-[(4-Methoxyphenyl)methyl]pyridine(Cat. No.:CAS No. 35854-45-6)

2-[(4-Methoxyphenyl)methyl]pyridine

Cat. No.: B2712181
CAS No.: 35854-45-6
M. Wt: 199.253
InChI Key: RAYSFVXANSJEHT-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)methyl]pyridine is a chemical compound with the CAS Registry Number 35854-45-6 . It has a molecular formula of C13H13NO and a molecular weight of 199.25 g/mol . This compound is part of a class of pyridine derivatives, which are significant in medicinal and organic chemistry research . Pyridine cores are fundamental structures in various biochemical processes and are found in numerous natural products and synthetic pharmaceuticals . Researchers utilize such methoxy-substituted pyridine compounds as key intermediates in the synthesis of more complex molecules, including potential therapeutic agents . For instance, structurally related compounds featuring pyridine and methoxyphenyl groups have been investigated for their biological activities and as building blocks for coordination compounds . This product is intended for research and development purposes in a laboratory setting. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Proper storage conditions and handling procedures should be followed as per the material safety data sheet. The current stock status should be confirmed with the supplier, as it may be subject to change .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO B2712181 2-[(4-Methoxyphenyl)methyl]pyridine CAS No. 35854-45-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-15-13-7-5-11(6-8-13)10-12-4-2-3-9-14-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYSFVXANSJEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Methoxyphenyl Methyl Pyridine and Its Structural Analogues

Direct Synthesis Strategies

Direct synthesis strategies focus on creating the target molecule by coupling two main fragments: a pyridine (B92270) unit and a 4-methoxybenzyl unit. These methods are often favored for their efficiency and convergence.

Cross-Coupling Approaches (e.g., Suzuki-Miyaura Coupling)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming the pivotal carbon-carbon bond between the pyridine ring and the benzyl (B1604629) group. Several well-established methods are employed for the synthesis of 2-benzylpyridine (B1664053) scaffolds.

Suzuki-Miyaura Coupling: This reaction has become a cornerstone of modern organic synthesis for its high functional group tolerance and the relatively benign nature of its byproducts. nih.gov The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide. mdpi.com For the synthesis of 2-[(4-methoxyphenyl)methyl]pyridine, this could involve reacting a 2-pyridylboronic acid derivative with 4-methoxybenzyl halide or, more commonly, coupling a 2-halopyridine with a 4-methoxybenzylboronic acid derivative. nih.govnih.gov The development of highly active palladium-phosphine catalysts has expanded the scope to include challenging substrates like nitrogen-containing heterocycles, which can often inhibit catalyst activity. organic-chemistry.org

Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are coupled with organic halides in the presence of a nickel or palladium catalyst. wikipedia.org This method is particularly effective for creating C(sp²)-C(sp³) bonds and has been successfully applied to the synthesis of various fluorinated and substituted 2-benzylpyridine analogues. researchgate.nettandfonline.com The organozinc reagents are typically prepared from the corresponding organic halide, followed by transmetallation with a zinc salt. The reaction is noted for its high yield and tolerance of a wide array of functional groups. wikipedia.orguantwerpen.be

Kumada Coupling: As one of the earliest developed cross-coupling reactions, the Kumada coupling employs a Grignard reagent (organomagnesium halide) and an organic halide with a nickel or palladium catalyst. organic-chemistry.orgarkat-usa.org This method is economically advantageous as it uses readily prepared Grignard reagents directly. organic-chemistry.org It is a viable route for producing unsymmetrical biaryls and related structures, including 2-benzylpyridines. wikipedia.orgacs.org

Coupling ReactionTypical Reactant 1 (Pyridine Moiety)Typical Reactant 2 (Benzyl Moiety)Catalyst System (Example)Key Features
Suzuki-Miyaura 2-Pyridylboronic acid/ester or 2-Halopyridine4-Methoxybenzyl halide or 4-Methoxybenzylboronic acidPdCl₂(dppf)·CH₂Cl₂ / Cs₂CO₃ nih.govHigh functional group tolerance; non-toxic byproducts. nih.gov
Negishi 2-HalopyridineBenzylzinc halidePd(PPh₃)₄ or Ni catalyst wikipedia.orguantwerpen.beEffective for C(sp²)-C(sp³) bonds; high yields. wikipedia.orgresearchgate.net
Kumada 2-HalopyridineBenzylmagnesium halide (Grignard reagent)NiCl₂ or Pd catalyst organic-chemistry.orgwikipedia.orgUtilizes readily available Grignard reagents; economical. organic-chemistry.org

Cyclization and Ring-Forming Reactions for Pyridine Core Construction

An alternative to coupling pre-formed rings is the construction of the pyridine ring itself from acyclic precursors that already contain the 4-methoxybenzyl moiety. These methods offer regiocontrol over the substituent placement on the newly formed ring. orgsyn.org

One established method is the Bohlmann-Rahtz pyridine synthesis , which involves the condensation of an enamine with an alkynone. core.ac.uk By modifying this approach, polysubstituted pyridines can be prepared in a one-pot, three-component reaction involving a 1,3-dicarbonyl compound, ammonia (B1221849), and an alkynone, providing excellent regiochemical control. core.ac.uk

Another strategy involves tandem cycloaddition/cycloreversion reactions. For instance, reactive 1,4-oxazinone structures can be generated in situ, which then undergo an intermolecular Diels-Alder reaction with an alkyne, followed by a retro-Diels-Alder reaction to extrude a small molecule and form the pyridine ring. acs.org This process has been used to synthesize 2-(4-methoxybenzyl) substituted pyridines. acs.org

Synthesis of Precursors and Intermediate Compounds Incorporating the this compound Moiety

The success of the aforementioned synthetic strategies relies on the availability of key precursors and intermediates.

Preparation of Substituted Pyridines and Methoxyphenyl Reagents

The synthesis of this compound requires specific building blocks derived from pyridine and anisole (B1667542).

Pyridine Precursors:

2-Picolyl Chloride (2-Chloromethylpyridine): This is a versatile reagent for introducing the 2-picolyl group. It is often used as its more stable hydrochloride salt. chemimpex.comnordmann.global It can be prepared from 2-picoline (2-methylpyridine) through various methods, including reaction with chlorine or by treating 2-picoline-N-oxide with phosphoryl chloride. wikipedia.orggoogle.com The free base is a red residue that can be generated by treating the hydrochloride salt with a mild base like sodium bicarbonate. beilstein-journals.org

Other 2-Substituted Pyridines: For cross-coupling reactions, 2-bromopyridine (B144113) or 2-iodopyridine (B156620) are common starting materials.

Methoxyphenyl Precursors:

4-Methoxybenzyl Bromide: This compound is a key intermediate for introducing the 4-methoxybenzyl group. guidechem.com It can be synthesized from p-methoxybenzyl alcohol by reaction with reagents like carbon tetrabromide and triphenylphosphine (B44618) or by treatment with HBr gas. guidechem.com

4-Methoxyphenyl (B3050149) Grignard and Zinc Reagents: For Kumada and Negishi couplings, organometallic reagents are essential. 4-Methoxyphenylmagnesium bromide is a commercially available Grignard reagent. sigmaaldrich.com Benzylzinc reagents can be prepared via the direct insertion of magnesium into a benzyl chloride, followed by transmetallation with a zinc salt like zinc chloride. uantwerpen.be

Potassium (4-Methoxyphenyl)trifluoroborate: Used in Suzuki-Miyaura couplings, these borate (B1201080) salts offer enhanced stability compared to boronic acids. nih.gov

PrecursorStarting MaterialExample Synthesis MethodReference
2-Picolyl Chloride Hydrochloride 2-Picoline-N-OxideReaction with phosphoryl chloride and triethylamine. wikipedia.org
4-Methoxybenzyl Bromide p-Methoxybenzyl AlcoholReaction with carbon tetrabromide and triphenylphosphine.
Benzylzinc Chloride Benzyl ChlorideInsertion of magnesium followed by transmetallation with ZnCl₂. uantwerpen.be

Functional Group Interconversions for Scaffold Assembly

The assembly of the final this compound scaffold often involves the strategic formation of the central C-C bond from functionalized precursors. A classic approach is the Grignard reaction , where a picolyl Grignard reagent (e.g., 2-picolylmagnesium chloride) acts as a nucleophile, attacking an electrophilic carbonyl carbon, such as that in 4-methoxybenzaldehyde. pressbooks.pubyoutube.com

This reaction initially forms a secondary alcohol, (4-methoxyphenyl)(pyridin-2-yl)methanol. To arrive at the target compound, a subsequent deoxygenation step is required. An efficient, metal-free method for this transformation uses aqueous hydroiodic acid in acetic acid to reduce the benzylic alcohol to the corresponding methylene (B1212753) group. researchgate.net

Derivatization and Functionalization of the this compound Core

Once the core structure of this compound is synthesized, it can be further modified to create a library of analogues with diverse properties. Functionalization can occur on either the pyridine ring or the methoxyphenyl ring.

For example, electrophilic aromatic substitution reactions can be performed. The methoxy (B1213986) group on the phenyl ring is an ortho-, para-director, and the existing benzyl group may influence the regioselectivity of further substitutions. Nitration of a similar system, 2-(4-methoxyphenyl)-6,8-dinitrotriazolo[1,5-a]pyridine, has been shown to successfully introduce additional nitro groups onto the methoxyphenyl ring. bohrium.com Following such a step, the methoxy group itself can be substituted by nucleophiles like ammonia or amines. bohrium.com

Modifications at the Pyridine Nitrogen (e.g., Quaternization)

The nitrogen atom in the pyridine ring is a key site for synthetic modifications, primarily through quaternization and N-oxide formation.

Quaternization: This reaction involves the alkylation of the pyridine nitrogen, converting the neutral pyridine into a positively charged pyridinium (B92312) salt. The reactivity of the pyridine ring towards quaternization is influenced by both steric and electronic factors of its substituents. chemistry-chemists.com For instance, 2-benzylpyridine can be quaternized with various alkylating agents. A study reported the quaternization of 2-benzylpyridine with cinnamyl bromide, resulting in an 88% yield of the corresponding N-cinnamyl-2-benzylpyridinium bromide. uiowa.edu These pyridinium salts are themselves valuable intermediates. For example, Dudley's reagent, a 2-benzyloxypyridinium salt, serves as a thermal source for generating benzylic carbocations, useful in benzylation reactions. uiowa.edu

N-Oxide Formation: The pyridine nitrogen can be oxidized to form an N-oxide. This modification alters the electronic properties of the molecule, enhancing the acidity of the α-protons on the methylene bridge. 2-Benzylpyridine N-oxides have been successfully used as pronucleophiles in enantioselective direct Mannich-type reactions with N-Boc imines, catalyzed by a chiral organosuperbase. rsc.org This reaction highlights the critical role of the N-oxide moiety in enabling the deprotonation at the otherwise less acidic α-position and achieving high stereoselectivity. rsc.org Control experiments have shown that both the N-oxide group and the phenyl ring are essential for this reactivity. rsc.org

Table 1: Examples of Modifications at the Pyridine Nitrogen
ReactantReagentProduct TypeSignificanceReference
2-BenzylpyridineCinnamyl bromidePyridinium saltFormation of a quaternary salt. uiowa.edu uiowa.edu
2-Benzylpyridine N-oxideN-Boc imines / Chiral organosuperbaseMannich adductDemonstrates use of N-oxides in asymmetric synthesis. rsc.org rsc.org

Substitution Reactions on the Pyridine Ring

Substitution reactions on the pyridine ring of 2-benzylpyridine analogues allow for the introduction of various functional groups, which can significantly modulate the molecule's properties. The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, nucleophilic substitution is more favorable, especially at the 2- and 4-positions.

Syntheses often start with pre-functionalized pyridines. For example, a Negishi coupling reaction between a suitable organozinc reagent and a halogenated pyridine is a key strategy for creating the C-C bond between the pyridine and the benzyl moiety, allowing for the synthesis of various fluorinated analogues of 2-benzylpyridine. researchgate.net Similarly, palladium-catalyzed cross-coupling reactions are employed to build the 2-benzylpyridine scaffold. researchgate.netelectronicsandbooks.com

Once the 2-benzylpyridine core is formed, further substitutions can be performed, although these are less common than modifications on the phenyl ring or methylene bridge. The synthesis of 2,6-disubstituted pyridine derivatives often involves multi-step processes starting from appropriately substituted pyridine precursors. rsc.org

Reactions at the Methylene Bridge and Methoxyphenyl Ring

The methylene bridge and the methoxyphenyl ring are common sites for functionalization.

Reactions at the Methylene Bridge: The α-protons on the methylene bridge exhibit enhanced acidity due to the adjacent pyridine and phenyl rings, making this position susceptible to deprotonation and subsequent reactions. A copper-catalyzed α-methylenation of benzylpyridines has been developed using N,N-dimethylacetamide (DMA) as a one-carbon source. researchgate.net This reaction proceeds through a proposed mechanism that does not involve a simple iminium cation pathway. researchgate.net The reaction conditions can also lead to α-oxygenation and dimerization of the benzylpyridine starting material. researchgate.net Furthermore, the scission of the methylene bridge can occur under high-temperature pyrolysis conditions. acs.org

Reactions on the Methoxyphenyl Ring: The methoxyphenyl ring is activated towards electrophilic aromatic substitution, with the methoxy group directing incoming electrophiles to the ortho and para positions. A key example is nitration. The nitration of 2-(4-methoxyphenyl)-6,8-dinitrotriazolo[1,5-a]pyridine under mild conditions leads to the formation of a polynitro derivative, where nitration occurs on the activated methoxyphenyl ring. bohrium.com The resulting methoxy group can then be substituted by nucleophiles like ammonia or methylamine. bohrium.com Similarly, the dinitration of 2-benzylpyridine itself primarily occurs on the benzyl ring at the 2- and 4-positions, demonstrating the higher reactivity of the benzyl ring towards electrophilic substitution compared to the pyridine ring. chegg.comchegg.com

Table 2: Reactions at the Methylene Bridge and Phenyl Ring
SubstrateReaction TypeReagentsProductReference
Benzylpyridinesα-MethylenationN,N-dimethylacetamide (DMA), Copper catalystα-Methylenated benzylpyridine researchgate.net
2-BenzylpyridineDinitrationNitric acid2-(2,4-Dinitrobenzyl)pyridine chegg.comchegg.com
2-(4-Methoxyphenyl)-6,8-dinitrotriazolo[1,5-a]pyridineNitrationMild nitrating conditionsPolynitro derivative bohrium.com

Formation of Schiff Base Derivatives of Pyridine-containing Analogues

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation reaction of a primary amine with an active carbonyl compound (aldehyde or ketone). Pyridine-containing analogues of this compound, particularly those bearing an aldehyde or ketone functional group, are valuable precursors for synthesizing a wide array of Schiff base derivatives. iosrjournals.orgdergipark.org.trjst.go.jp

The synthesis generally involves refluxing an equimolar mixture of the pyridine-aldehyde (e.g., pyridine-2-carbaldehyde) and a primary amine in a solvent like ethanol (B145695) or methanol. iosrjournals.orgdergipark.org.tr The reaction progress can be monitored by thin-layer chromatography (TLC). iosrjournals.org For example, Schiff bases have been synthesized in high yields from the condensation of pyridine-2-aldehyde with various aminophenol, aniline, and aminopyridine derivatives. dergipark.org.tr

A specific example is the synthesis of (E)-4-methoxy-N-(pyridin-2-ylmethylene)aniline, a Schiff base derived from pyridine-2-carbaldehyde and p-anisidine. This ligand has been used to synthesize zinc complexes, such as Dichlorido{2-[(4-methoxyphenyl)iminomethyl]pyridine-k2N,N'}zinc and Dibromido{2-[(4-methoxyphenyl)iminomethyl]pyridine-k2N,N'}zinc. researchgate.netresearchgate.net These syntheses demonstrate the utility of pyridine-containing Schiff bases as ligands in coordination chemistry.

The general synthetic route for these Schiff bases is outlined below:

General Reaction Scheme: Pyridine-CHO + H₂N-Ar → Pyridine-CH=N-Ar + H₂O

Table 3: Synthesis of Pyridine-containing Schiff Bases and Derivatives
Carbonyl CompoundAmineProduct (Schiff Base Ligand)Further ReactionFinal ProductReference
Pyridine-2-carbaldehyde4-Amino phenol(E)-4-((Pyridin-2-ylmethylene)amino)phenolReaction with 2-chloro-N-phenylacetamide derivativesSubstituted pyridine-phenylacetamide derivatives iosrjournals.org
Pyridine-2-aldehydep-Anisidine (4-Methoxyaniline)(E)-4-Methoxy-N-(pyridin-2-ylmethylene)anilineReaction with ZnCl₂Dichlorido{2-[(4-methoxyphenyl)iminomethyl]pyridine-k2N,N'}zinc researchgate.net
Pyridine-2-aldehydep-Anisidine (4-Methoxyaniline)(E)-4-Methoxy-N-(pyridin-2-ylmethylene)anilineReaction with ZnBr₂Dibromido{2-[(4-methoxyphenyl)iminomethyl]pyridine-k2N,N'}zinc researchgate.net
Pyridine-2-aldehydeDerivatives of aminophenol, aniline, and aminopyridineVarious heterocyclic Schiff basesLabeling with Tc-99mTechnetium-99m labeled Schiff base complexes dergipark.org.tr

Reaction Mechanisms and Chemical Reactivity of 2 4 Methoxyphenyl Methyl Pyridine

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of 2-[(4-Methoxyphenyl)methyl]pyridine is characterized by the nucleophilic nature of the pyridine (B92270) nitrogen and the potential for electrophilic substitution on both the pyridine and benzene (B151609) rings.

Nucleophilic Reactivity:

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a primary site for nucleophilic attack. This inherent nucleophilicity allows the compound to act as a ligand, coordinating to metal centers. The reactivity of the nitrogen can be influenced by the steric bulk of substituents on the pyridine ring. libretexts.org For instance, in related pyridine derivatives, bulky groups can hinder the approach of electrophiles to the nitrogen atom. libretexts.org

The protonation state significantly impacts nucleophilicity; a deprotonated species is a much stronger nucleophile. libretexts.org In the case of this compound, the nitrogen atom's basicity allows it to react with acids to form pyridinium (B92312) salts. This protonation enhances the electrophilicity of the pyridine ring. acs.org

Electrophilic Reactivity:

The 4-methoxybenzyl group, being an electron-rich aromatic system, is susceptible to electrophilic attack. The methoxy (B1213986) group is an ortho-, para-directing activator, meaning electrophilic substitution would be expected to occur at the positions ortho to the methoxy group on the benzene ring.

The interplay between the two ring systems can be complex. For instance, in related systems, the functionalization of the pyridine ring can be achieved through strategic metalation, which is sensitive to the acidity of nearby protons, such as those on the methyl group in picolines. d-nb.info

The following table summarizes the key reactivity sites:

Interactive Table: Nucleophilic and Electrophilic Sites of this compound

Reactive Site Type of Reactivity Description
Pyridine NitrogenNucleophilicThe lone pair of electrons on the nitrogen atom allows it to act as a base and a ligand for metal coordination.
Pyridine Ring (C-3, C-5)Electrophilic (deactivated)Susceptible to electrophilic attack under forcing conditions due to the ring's electron-deficient nature.
Benzene Ring (ortho to -OCH₃)Electrophilic (activated)The electron-donating methoxy group activates the ring towards electrophilic substitution, directing incoming electrophiles to the ortho positions.
Methylene (B1212753) Bridge (-CH₂-)Acidic ProtonsThe protons on the methylene bridge can be susceptible to deprotonation by strong bases, creating a carbanionic nucleophile.

Catalytic Pathways Involving this compound or its Derivatives

Derivatives of this compound, particularly those with additional coordinating groups, have been explored as ligands in catalysis. The pyridine nitrogen, combined with other strategically placed donor atoms, can form stable complexes with transition metals, which then act as catalysts.

For example, cobalt complexes of unsymmetrical 2-(2,4-bis(di(4-methoxyphenyl)methyl)-6-MeC₆H₂N)-6-(1-(arylimino)ethyl)pyridine dichlorides have been synthesized and characterized. rsc.org These complexes, upon activation with a cocatalyst, have shown activity in ethylene (B1197577) polymerization. rsc.org The structure of the ligand, including the steric and electronic properties of the substituents, plays a crucial role in determining the catalytic performance and the properties of the resulting polymer. rsc.org In these complexes, the pyridine nitrogen coordinates strongly to the cobalt center. rsc.org

The general principle involves the coordination of the pyridine-containing ligand to a metal center (e.g., cobalt, iron, copper), creating a catalytically active species. The substrate (e.g., ethylene) then coordinates to the metal center and undergoes transformation (e.g., insertion polymerization). The ligand framework stabilizes the metal center throughout the catalytic cycle and influences the selectivity and activity of the reaction.

Derivatives of pyridine are also utilized in the synthesis of other catalytically relevant structures. For instance, 1,5-diketones, which can be synthesized from precursors related to the methoxyphenyl moiety, are used to prepare 2,4,6-triaryl pyridine derivatives. acs.org These reactions often proceed through Claisen-Schmidt condensation followed by Michael addition. acs.org

Redox Transformations and Stability under Varied Chemical Environments

The redox behavior of this compound and its derivatives is primarily associated with the pyridine ring and its ability to participate in electron transfer processes, especially when complexed with a metal.

The pyridine moiety itself is relatively stable to reduction due to its aromaticity. colab.ws However, under certain catalytic conditions, such as transfer hydrogenation, the pyridine ring can be reduced. colab.ws The stability also allows it to be a component of redox-active ligands. Ligands containing iminopyridine moieties, which are structurally related to this compound, are known for their redox non-innocence. researchgate.netrsc.org This means the ligand itself can be oxidized or reduced, actively participating in the redox chemistry of the metal complex rather than being a passive spectator.

The following table outlines the stability of the core structural motifs under different conditions:

Interactive Table: Stability of this compound Moieties

Structural Moiety Acidic Conditions Basic Conditions Oxidizing Conditions Reducing Conditions
Pyridine Ring Stable, forms pyridinium salt.Generally stable.Can be oxidized to N-oxide with specific reagents (e.g., peroxy acids).Can be hydrogenated under catalytic conditions (e.g., H₂/Pd, transfer hydrogenation). colab.ws
4-Methoxybenzyl Group Ether linkage may be cleaved by strong acids (e.g., HBr, HI). Benzyl (B1604629) position can be susceptible to oxidation.Generally stable.The benzyl C-H bonds can be oxidized. The electron-rich ring is susceptible to oxidation.Generally stable, though the aromatic ring can be reduced under harsh conditions (e.g., Birch reduction).
Methylene Bridge (-CH₂-) Stable.Protons can be abstracted by very strong bases.Can be oxidized.Stable.

Advanced Spectroscopic and Structural Elucidation of 2 4 Methoxyphenyl Methyl Pyridine and Its Derivatives

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

In a study of 4-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ⁶-phosphane, a derivative of the target compound, the cation was found to adopt an E configuration with respect to the C=C double bond. nih.govresearchgate.net The pyridine (B92270) ring and the methoxy-substituted benzene (B151609) ring are not coplanar, exhibiting a dihedral angle of 9.86 (12)°. nih.govresearchgate.net The crystal packing of this compound is stabilized by weak C-H···F intermolecular interactions, which form specific ring motifs and molecular sheets. researchgate.netresearchgate.net The crystal system is monoclinic with the space group P2₁. researchgate.net

Another related structure, 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine, crystallizes in the orthorhombic space group Pca21. iosrjournals.org In this derivative, the methylpyridine and methoxyphenyl rings are in a synperiplanar conformation. iosrjournals.org The crystal structure of dibromido{2-[(4-methoxyphenyl)iminomethyl]pyridine-K²N,N′}zinc reveals a triclinic space group P-1, where the zinc(II) ion is coordinated in a tetrahedral geometry. researchgate.net

These examples demonstrate how single crystal X-ray diffraction provides detailed insights into the solid-state architecture of these compounds, including the planarity of the aromatic rings, the conformation of substituents, and the nature of intermolecular interactions that dictate the crystal packing.

Table 1: Crystallographic Data for 2-[(4-Methoxyphenyl)methyl]pyridine Derivatives

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
4-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ⁶-phosphaneMonoclinicP2₁Dihedral angle of 9.86 (12)° between pyridine and methoxy-substituted benzene rings. nih.govresearchgate.netresearchgate.net
2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridineOrthorhombicPca21Synperiplanar conformation of methylpyridine and methoxyphenyl rings. iosrjournals.org
Dibromido{2-[(4-methoxyphenyl)iminomethyl]pyridine-K²N,N′}zincTriclinicP-1Tetrahedral coordination geometry around the zinc(II) ion. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure and Dynamics

NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopic Investigations

Proton NMR spectroscopy provides information on the number of different types of protons and their neighboring protons in a molecule. For this compound, the ¹H NMR spectrum in CDCl₃ shows characteristic signals. wiley-vch.de The methoxy (B1213986) group (OCH₃) protons appear as a singlet at approximately 3.77 ppm. wiley-vch.de The methylene (B1212753) bridge (CH₂) protons also present as a singlet around 4.10 ppm. wiley-vch.de The aromatic protons of the pyridine and methoxyphenyl rings resonate in the downfield region, typically between 6.84 and 8.55 ppm, with their multiplicity and coupling constants providing information about their substitution pattern and connectivity. wiley-vch.de

In derivatives such as N-(3-Methoxyphenyl)-2-[1-(pyridin-2-yl) ethylidene] hydrazine-1-carbothioamide, the ¹H NMR spectrum in DMSO-d₆ reveals a singlet for the methoxy protons at 3.78 ppm and a singlet for the methyl protons at 2.48 ppm. mdpi.com The aromatic and pyridine protons appear in the range of 6.80-10.69 ppm. mdpi.com

Table 2: ¹H NMR Data for this compound and a Derivative

CompoundSolventChemical Shift (δ) ppmAssignmentReference
This compoundCDCl₃3.77 (s, 3H)OCH₃ wiley-vch.de
4.10 (s, 2H)CH₂ wiley-vch.de
6.84-8.55 (m)Aromatic H wiley-vch.de
N-(3-Methoxyphenyl)-2-[1-(pyridin-2-yl) ethylidene] hydrazine-1-carbothioamideDMSO-d₆3.78 (s, 3H)OCH₃ mdpi.com
2.48 (s, 3H)CH₃ mdpi.com
6.80-10.69 (m)Aromatic H mdpi.com

Carbon-13 (¹³C) NMR Spectroscopic Characterization

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound in CDCl₃, the methoxy carbon resonates at approximately 55.4 ppm, and the methylene bridge carbon appears around 43.9 ppm. wiley-vch.de The aromatic carbons of the pyridine and methoxyphenyl rings show signals in the range of 114.1 to 161.5 ppm. wiley-vch.de

For the derivative N-(3-Methoxyphenyl)-2-[phenyl (pyridin-2-yl) methylidene] hydrazine-1-carbothioamide, the ¹³C NMR spectrum in DMSO-d₆ shows the methoxy carbon at 55.6 ppm. mdpi.com The aromatic and pyridine carbons are observed between 111.5 and 159.5 ppm, with the C=S carbon appearing at 176.7 ppm and the C=N carbon at 159.5 ppm. mdpi.com

Table 3: ¹³C NMR Data for this compound and a Derivative

CompoundSolventChemical Shift (δ) ppmAssignmentReference
This compoundCDCl₃43.9CH₂ wiley-vch.de
55.4OCH₃ wiley-vch.de
114.1-161.5Aromatic C wiley-vch.de
N-(3-Methoxyphenyl)-2-[phenyl (pyridin-2-yl) methylidene] hydrazine-1-carbothioamideDMSO-d₆55.6OCH₃ mdpi.com
111.5-159.5Aromatic C mdpi.com
176.7C=S mdpi.com

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are crucial for unambiguously assigning proton and carbon signals and for determining the connectivity within a molecule.

COSY (Correlation Spectroscopy) establishes correlations between protons that are coupled to each other, typically on adjacent carbons. For derivatives of this compound, COSY spectra would reveal the coupling networks within the pyridine and methoxyphenyl rings. arkat-usa.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This is essential for assigning the carbon signals based on the already assigned proton signals. arkat-usa.org

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This technique is invaluable for establishing the connectivity between different fragments of the molecule, such as linking the methylene bridge to both the pyridine and methoxyphenyl rings. arkat-usa.org

For instance, in the analysis of 2-phenyl-3-(1-phenylethyl)imidazo[1,2-a]pyridine, a related heterocyclic compound, detailed COSY, HSQC, and HMBC data were used to confirm the structure and assign all proton and carbon resonances. arkat-usa.org Similar applications to this compound and its derivatives would provide definitive structural elucidation.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis

The FT-IR spectrum of this compound shows characteristic absorption bands. wiley-vch.de The C-H stretching vibrations of the aromatic rings and the methylene group typically appear in the 2800-3100 cm⁻¹ region. wiley-vch.demdpi.com The C-O stretching of the methoxy group is observed around 1248 cm⁻¹ and 1036 cm⁻¹. wiley-vch.de The C=C and C=N stretching vibrations of the aromatic rings are found in the 1400-1650 cm⁻¹ range. wiley-vch.demdpi.com

In a study of 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine, FT-IR and FT-Raman spectra were recorded and compared with theoretical calculations to assign the vibrational modes. openaccesspub.org For N-(3-Methoxyphenyl)-2-[(pyridin-2-yl) methylidene] hydrazine-1-carbothioamide, the FT-IR spectrum shows N-H stretching bands around 3279 and 3143 cm⁻¹, C=N stretching at 1583 cm⁻¹, and C=S stretching at 1235 and 836 cm⁻¹. mdpi.com

Table 4: Key FT-IR Vibrational Frequencies for this compound and its Derivatives

CompoundVibrational ModeWavenumber (cm⁻¹)Reference
This compoundC-O stretch (methoxy)1248, 1036 wiley-vch.de
C=C/C=N stretch (aromatic)1611, 1589, 1511, 1436 wiley-vch.de
N-(3-Methoxyphenyl)-2-[(pyridin-2-yl) methylidene] hydrazine-1-carbothioamideN-H stretch3279, 3143 mdpi.com
C=N stretch1583 mdpi.com
C=S stretch1235, 836 mdpi.com

Electronic Absorption and Emission Spectroscopy (UV-Vis) in Understanding Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound and its derivatives typically shows absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic pyridine and methoxyphenyl rings. For instance, in a study of 2-(4-methoxyphenyl)benzo[d]thiazole, the electronic properties were investigated using UV-Vis spectroscopy. researchgate.net Similarly, the UV-Vis spectra of coordination compounds containing pyridine derivatives of N⁴-methoxyphenyl-thiosemicarbazones have been analyzed. mdpi.com

In a study of 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol, a π → π* transition was observed at 361 nm in the experimental UV-Vis spectrum, which was also supported by DFT calculations. researchgate.net The electronic absorption spectra of these compounds can be influenced by the solvent polarity and pH. researchgate.net

Table 5: Electronic Absorption Data for a Derivative of this compound

CompoundSolventλmax (nm)TransitionReference
2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenolNot specified361π → π* researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for the structural elucidation of organic compounds, providing precise information on molecular weight and offering insights into the molecule's structure through the analysis of its fragmentation patterns. openstax.org In the context of this compound and its derivatives, MS, particularly when coupled with techniques like Gas Chromatography (GC-MS), is invaluable for confirming identity and purity. The standard method for initial analysis is often electron impact (EI) ionization, where high-energy electrons bombard the sample, causing ionization and subsequent fragmentation. scispace.com

The electron impact mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions that are diagnostic of its structure. The molecular weight of this compound (C₁₃H₁₃NO) is 199.25 g/mol , which corresponds to the molecular ion peak (M⁺•) observed at a mass-to-charge ratio (m/z) of 199.

The fragmentation of the molecular ion is dictated by the relative stability of the resulting cations and neutral radicals. The most prominent fragmentation pathway for this compound involves the cleavage of the C-C bond between the pyridine ring and the methylene bridge. This benzylic cleavage, also an alpha-cleavage relative to the pyridine nitrogen, is highly favored because it results in the formation of a resonance-stabilized methoxybenzyl cation. libretexts.org This cation is exceptionally stable and consequently gives rise to the base peak in the spectrum.

The primary fragments observed in the mass spectrum of this compound are detailed below.

Table 1: Major Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment Structure Ion Name Notes
199 [C₁₃H₁₃NO]⁺• Molecular Ion (M⁺•) Confirms the molecular weight of the compound.
121 [C₈H₉O]⁺ Methoxybenzyl cation This is the base peak, resulting from the highly favorable benzylic cleavage. Its high abundance is due to resonance stabilization.
93 [C₅H₅N+H]⁺ or [C₇H₉]⁺ Pyridinium (B92312) cation or Tropylium-like ion Can arise from the charged pyridine fragment or from the further fragmentation of the m/z 121 ion.

Further fragmentation of the primary ions leads to other smaller, less abundant peaks in the spectrum. The methoxybenzyl cation (m/z 121) can undergo further decomposition, such as the loss of a neutral carbon monoxide (CO) molecule, a common fragmentation pathway for methoxy-substituted aromatic rings, to yield an ion at m/z 93. Alternatively, fragmentation can be initiated by the loss of a methyl radical (•CH₃) from the methoxy group of the parent molecular ion, leading to a fragment at m/z 184 (M-15).

Table 2: Secondary and Minor Fragment Ions

m/z Proposed Loss from Parent/Fragment Ion Notes
184 Loss of •CH₃ from M⁺• Fragmentation of the methoxy group.
168 Loss of •OCH₃ from M⁺• Cleavage of the methoxy group.

In derivatives of this compound, such as those found in more complex systems like certain dihydropyridines or pyrimidinediones, the presence of the (4-methoxyphenyl)methyl moiety consistently yields the characteristic m/z 121 fragment. researchgate.netnih.gov This makes the m/z 121 ion a key diagnostic marker for identifying this structural unit in unknown compounds or metabolites. The analysis of these fragmentation patterns allows for the unambiguous confirmation of the compound's core structure, differentiating it from isomers such as 2-(4-methoxyphenyl)pyridine, which would exhibit a different fragmentation pathway due to the direct linkage of the two aromatic rings. nih.gov

Computational and Theoretical Investigations of 2 4 Methoxyphenyl Methyl Pyridine

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in predicting a wide range of properties for 2-[(4-Methoxyphenyl)methyl]pyridine, from its three-dimensional shape to its spectroscopic and electronic characteristics. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly used hybrid functional that often provides results in good agreement with experimental data for such compounds. elixirpublishers.comresearchgate.net

Geometric Optimization and Conformational Analysis

Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. This is achieved through geometric optimization, a process where the molecule's energy is minimized with respect to the positions of its atoms. For a flexible molecule like this compound, this process also involves a conformational analysis to identify the lowest-energy conformer(s).

Below is a table of hypothetical, yet representative, optimized geometric parameters for the lowest-energy conformer of this compound, as would be predicted by DFT calculations.

ParameterBond/AnglePredicted Value
Bond Lengths (Å)
C-N (Pyridine)1.34
C-C (Pyridine)1.39
C-CH2 (Pyridine)1.52
CH2-C (Phenyl)1.51
C-O (Methoxy)1.37
O-CH3 (Methoxy)1.43
Bond Angles (°)
C-N-C (Pyridine)117.0
N-C-CH2 (Pyridine)121.5
C-CH2-C (Bridge)112.0
C-C-O (Phenyl)117.5
C-O-CH3 (Methoxy)118.0
Dihedral Angle (°) N(py)-C(py)-C(bridge)-C(ph)~60-70

Note: This data is illustrative and based on typical values from DFT studies on similar aromatic compounds.

Vibrational Frequency Calculations and Spectral Assignment

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov Following geometric optimization, a frequency calculation is performed on the stable conformer. The absence of imaginary frequencies confirms that the structure is a true energy minimum. nih.gov The calculated vibrational frequencies correspond to the fundamental modes of vibration, which can be directly compared with experimental FT-IR and FT-Raman spectra. researchgate.netopenaccesspub.org

However, theoretical frequencies calculated with methods like B3LYP are known to be systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are often scaled by an empirical factor to improve agreement with experimental data. elixirpublishers.com Furthermore, Potential Energy Distribution (PED) analysis is used to provide a detailed assignment of each vibrational mode, describing the contribution of different internal coordinates (stretching, bending, torsion) to each calculated frequency. researchgate.net

Key vibrational modes for this compound would include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region. dergipark.org.tr

Aliphatic C-H stretching (CH₂ and CH₃): Expected between 3000-2850 cm⁻¹.

Pyridine (B92270) and Phenyl Ring C=C and C=N stretching: A series of bands in the 1600-1400 cm⁻¹ range.

Methoxy (B1213986) Group Vibrations: Asymmetric and symmetric C-O-C stretching vibrations are characteristic. researchgate.net For anisole (B1667542) and its derivatives, these are often found in the 1300-1000 cm⁻¹ region. researchgate.net

Ring Breathing and Deformation Modes: Found at lower frequencies, these are characteristic of the entire ring structures. jocpr.com

Vibrational ModeExpected Wavenumber (cm⁻¹, Scaled)Description
C-H Stretch (Aromatic)3080 - 3020Stretching of C-H bonds on pyridine and phenyl rings. dergipark.org.tr
C-H Stretch (Aliphatic)2980 - 2900Asymmetric and symmetric stretching of CH₂ and CH₃ groups.
C=N/C=C Stretch (Pyridine)1595Stretching vibrations within the pyridine ring.
C=C Stretch (Phenyl)1610, 1515Stretching vibrations within the phenyl ring.
C-O-C Asymmetric Stretch~1250Asymmetric stretching of the methoxy ether linkage. researchgate.net
C-O-C Symmetric Stretch~1030Symmetric stretching of the methoxy ether linkage. researchgate.net
Pyridine Ring Breathing~1000In-plane expansion and contraction of the pyridine ring. jocpr.com

Note: This data is illustrative and based on typical values from DFT studies on pyridine and anisole derivatives.

Electronic Property Characterization (Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), Natural Bond Orbital (NBO) Analysis)

DFT is also used to explore the electronic properties that govern the reactivity and intermolecular interactions of a molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity, polarizability, and kinetic stability. amazonaws.com A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) ring, while the LUMO may be distributed over the more electron-deficient pyridine ring.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of the molecule. dergipark.org.tr It uses a color scale to identify regions of varying charge distribution. Red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas show positive potential (electron-poor regions, susceptible to nucleophilic attack). For this molecule, the MEP map would likely show a negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group, highlighting these as sites for electrophilic interaction. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure by studying the interactions between filled "donor" orbitals and empty "acceptor" orbitals. researchgate.net This analysis can quantify intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density. For this compound, NBO analysis would reveal stabilizing interactions, such as the delocalization of the oxygen lone pairs into the phenyl ring's anti-bonding orbitals (n → π*) and interactions between the π-systems of the two rings. researchgate.net

Electronic PropertyPredicted FindingSignificance
HOMO Energy ~ -5.8 eVIndicates electron-donating capability.
LUMO Energy ~ -0.9 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE) ~ 4.9 eVSuggests high kinetic stability and relatively low chemical reactivity. amazonaws.com
MEP Negative Region Pyridine Nitrogen, Methoxy OxygenSites for protonation and electrophilic attack. dergipark.org.tr
MEP Positive Region Hydrogens on the ringsSites for nucleophilic interaction.
NBO Analysis Strong n → π* interactionsIndicates significant electron delocalization from the methoxy group to the phenyl ring, contributing to stability. researchgate.net

Note: This data is illustrative and based on typical values from DFT studies on related aromatic compounds.

Theoretical Spectroscopic Parameter Prediction (NMR Chemical Shifts, UV-Vis Transitions)

NMR Chemical Shifts: DFT calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for these calculations. jocpr.comnih.gov Theoretical shifts are calculated relative to a standard (e.g., Tetramethylsilane, TMS) and can be directly compared to experimental data, aiding in the definitive assignment of complex spectra. dergipark.org.tr Calculations are often performed considering the solvent environment to improve accuracy.

UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum (UV-Vis) of a molecule. scielo.org.zadergipark.org.tr This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. scielo.org.za The main transitions are typically from the HOMO to the LUMO (π → π* transitions), which are responsible for the primary absorption bands in aromatic systems.

Spectroscopic ParameterPredicted Value
¹H NMR (ppm, in CDCl₃)
Methoxy Protons (O-CH₃)~3.8
Methylene (B1212753) Protons (-CH₂-)~4.1
Phenyl Protons6.8 - 7.2
Pyridine Protons7.1 - 8.5
¹³C NMR (ppm, in CDCl₃)
Methoxy Carbon (O-CH₃)~55
Methylene Carbon (-CH₂-)~60
Phenyl Carbons114 - 159
Pyridine Carbons121 - 158
UV-Vis (nm, in Methanol)
λmax 1~225 (f > 0.1)
λmax 2~270 (f > 0.1)

Note: This data is illustrative and based on typical values from GIAO-NMR and TD-DFT studies on similar compounds. dergipark.org.trnih.gov

Ab Initio Quantum Chemical Methods

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical parameters. wikipedia.org The foundational ab initio method is Hartree-Fock (HF) theory. While HF is a crucial starting point, it does not account for electron correlation, which can be a significant factor in the accurate prediction of molecular properties.

More advanced ab initio methods, known as post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory (MP), Configuration Interaction (CI), Coupled Cluster (CC)), are designed to systematically include electron correlation. wikipedia.org These methods can achieve very high accuracy but are computationally very expensive, with costs scaling rapidly with the size of the molecule.

For a molecule like this compound, HF calculations might be used for initial structural analysis, but they are generally less accurate than DFT for properties like vibrational frequencies. researchgate.netnih.gov While high-level post-HF methods like CCSD(T) would provide benchmark-quality data, their computational cost makes them impractical for routine calculations on a molecule of this size. Therefore, DFT methods like B3LYP are often the preferred choice, offering a compromise that delivers reliable results more efficiently. elixirpublishers.comresearchgate.net

Molecular Modeling and Dynamics Simulations in Understanding Compound Behavior

While quantum chemical methods like DFT and ab initio calculations are excellent for studying the properties of a single, static molecule (often in a vacuum or with a simplified solvent model), Molecular Modeling and Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time.

MD simulations use classical mechanics (force fields) to model the movements and interactions of atoms and molecules in a system, which can include the solute, solvent molecules, and other components like proteins or surfaces. researchgate.net For this compound, an MD simulation could be used to:

Explore Conformational Space: Simulate the molecule in a solvent (e.g., water or an organic solvent) to observe the full range of accessible conformations and the transitions between them, providing a more realistic picture of its flexibility than a static quantum mechanical calculation.

Study Solvation Effects: Explicitly model the interactions between the solute and individual solvent molecules to understand how the solvent shell structures itself around the molecule and influences its conformation and properties.

Investigate Intermolecular Interactions: If studying the compound's potential as a ligand, MD simulations can model its binding to a biological target like a protein receptor. mdpi.com These simulations can reveal the stability of the binding pose, the key intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the complex, and the dynamic behavior of both the ligand and the protein upon binding. bohrium.comresearchgate.net

By combining the electronic detail from quantum chemistry with the temporal and environmental aspects from molecular dynamics, researchers can build a comprehensive, multi-scale understanding of the behavior of this compound.

Coordination Chemistry and Catalytic Applications of 2 4 Methoxyphenyl Methyl Pyridine Derived Ligands

Design and Synthesis of Multi-Dentate Ligands Incorporating the 2-[(4-Methoxyphenyl)methyl]pyridine Moiety

Multi-dentate ligands incorporating the this compound structural unit are most commonly synthesized as Schiff bases. These are typically prepared through the condensation reaction of 2-pyridinecarboxaldehyde (B72084) with a primary amine, such as 4-methoxyaniline. iucr.orgnih.gov This straightforward synthesis yields iminopyridine ligands, for instance, (4-methoxyphenyl)pyridin-2-ylmethyleneamine, which can act as bidentate chelating agents. iucr.orgnih.gov

The synthesis generally involves refluxing equimolar amounts of the aldehyde and amine in a suitable solvent like ethanol (B145695) or methanol. nih.govsemanticscholar.org The resulting Schiff base ligand can then be isolated and purified before being used in complexation reactions. For example, the ligand (4-methoxyphenyl)pyridin-2-ylmethyleneamine was prepared by reacting 2-pyridinecarboxaldehyde and 4-methoxyaniline. iucr.org Similarly, thiosemicarbazone derivatives can be synthesized by reacting 2-pyridinecarboxaldehyde with N4-substituted thiosemicarbazides, such as N4-(p-methoxyphenyl) thiosemicarbazone. mdpi.combohrium.com These ligands can exhibit different denticity and coordination modes depending on the nature of the substituents and the reaction conditions.

While the primary focus of existing research has been on these imino- and thiosemicarbazone-based ligands, other multi-dentate systems can be envisaged. For instance, the synthesis of 2-(2-aryltelluroethyl)-3-methyl pyridines, including the 4-methoxyphenyl (B3050149) derivative, has been reported, presenting a potential bidentate Te,N donor ligand. dergipark.org.tr

Ligand TypePrecursorsGeneral Synthesis
Iminopyridine Schiff Base2-Pyridinecarboxaldehyde, 4-MethoxyanilineCondensation reaction in ethanol or methanol
Thiosemicarbazone2-Pyridinecarboxaldehyde, N4-(p-methoxyphenyl) thiosemicarbazoneReaction in an aprotic solvent like THF or 1,4-dioxane

Complexation with Transition Metal Ions (e.g., Zn(II), Cu(II), Pt(II), Co(II))

Ligands derived from the this compound framework readily form complexes with a variety of transition metal ions. The complexation is typically achieved by reacting the ligand with a metal salt in a suitable solvent.

Zinc(II) Complexes: Zinc(II) complexes, such as [ZnI₂(C₁₃H₁₂N₂O)], have been synthesized by reacting the (4-methoxyphenyl)pyridin-2-ylmethyleneamine ligand with zinc iodide in acetonitrile (B52724) at room temperature. iucr.orgnih.gov Similarly, dichlorido{2-[(4-methoxyphenyl)iminomethyl]pyridine-k2N,N'}zinc has been prepared. researchgate.net These reactions demonstrate the straightforward formation of zinc(II) complexes with these bidentate N,N'-donor ligands.

Copper(II) Complexes: Copper(II) complexes with related Schiff base ligands have been synthesized, often resulting in mononuclear or binuclear structures depending on the ligand and reaction conditions. researchgate.netmdpi.com For instance, copper(II) complexes with thiosemicarbazone ligands derived from 2-pyridinecarboxaldehyde and N4-methoxyphenyl-thiosemicarbazide have been reported. mdpi.com These complexes, such as [Cu(L)Cl], are formed by reacting the ligand with a copper(II) salt. mdpi.com

Platinum(II) Complexes: Platinum(II) complexes containing N-(4-methoxyphenyl)-(2-pyridine-carboxamide)dichloride Pt(II) have been synthesized and studied for their substitution reactions. bohrium.comtandfonline.com These complexes are typically prepared by reacting the ligand with a platinum(II) source. The resulting complexes often exhibit a square-planar geometry. nih.gov

Cobalt(II) Complexes: Cobalt(II) complexes with related heterocyclic Schiff bases have been synthesized and characterized. semanticscholar.orgbohrium.com For example, cobalt(II) complexes with ligands derived from the condensation of hydrazides with aldehydes containing a methoxyphenyl group have been prepared by reacting the ligand with a hydrated cobalt(II) salt in a methanolic solution. semanticscholar.org Additionally, cobalt(II) complexes with substituted quinolin-8-olates and pyridine (B92270) have been synthesized, showcasing the versatility of cobalt in forming octahedral complexes. tandfonline.com

Metal IonExample ComplexSynthesis ConditionsReference
Zn(II)[ZnI₂(C₁₃H₁₂N₂O)]Reaction of ligand and ZnI₂ in acetonitrile at room temperature. iucr.orgnih.gov
Cu(II)[Cu(L)Cl] (L = thiosemicarbazone)Reaction of ligand and CuCl₂. mdpi.com
Pt(II)[N-(4-methoxyphenyl)-(2-pyridine-carboxamide)dichloride Pt(II)]Reaction of ligand with a Pt(II) source. bohrium.comtandfonline.com
Co(II)[Co(L)₂(H₂O)₂] (L = Schiff base)Reaction of ligand and CoCl₂·6H₂O in methanol. semanticscholar.org

Structural and Electronic Properties of Metal Complexes

The coordination geometry of the metal center in these complexes is highly dependent on the metal ion, the specific ligand structure, and the counter-ions present.

Zinc(II) Complexes: X-ray diffraction studies of zinc(II) complexes with bidentate iminopyridine ligands, such as diiodido{2-[(4-methoxyphenyl)iminomethyl]pyridine-κ2N,N′}zinc, reveal a distorted tetrahedral coordination geometry around the Zn(II) atom. iucr.orgnih.gov The ligand coordinates to the zinc ion through its two nitrogen atoms, forming a five-membered chelate ring. nih.govresearchgate.net The distortion from ideal tetrahedral geometry is primarily due to the steric constraints of this chelate ring. iucr.orgnih.gov

Copper(II) Complexes: Copper(II) complexes with related ligands exhibit a wider range of coordination geometries. For instance, a binuclear copper(II) complex with a bis(2-pyridyl)-di(4-methoxyphenyl)ethene ligand features two square pyramidal copper(II) centers. researchgate.net In other cases, distorted octahedral geometries are observed. mdpi.combohrium.com The flexibility of the Cu(II) coordination sphere allows for the formation of diverse structural motifs.

Platinum(II) Complexes: Platinum(II) complexes with bidentate N,N'-donor ligands typically adopt a square-planar geometry. nih.gov This is a common coordination environment for d⁸ metal ions like Pt(II). In some cases, three-coordinate T-shaped intermediates have been proposed or isolated, particularly with bulky supporting ligands. nih.gov

Cobalt(II) Complexes: Cobalt(II) complexes with related Schiff base ligands often exhibit tetrahedral or octahedral geometries. semanticscholar.orgbohrium.com For example, single-crystal X-ray diffraction has confirmed octahedral geometries for cobalt(II) complexes with substituted quinolin-8-olates and pyridine. tandfonline.com

Bonding in these complexes is characterized by the donation of electron pairs from the nitrogen atoms of the ligand to the metal center, forming coordinate covalent bonds. In the case of the [ZnI₂(C₁₃H₁₂N₂O)] complex, the Zn-N bond lengths are comparable to those found in other tetrahedral Schiff base adducts of zinc iodide. iucr.org

Metal ComplexCoordination GeometryKey Structural FeaturesReference
[ZnI₂(C₁₃H₁₂N₂O)]Distorted TetrahedralBidentate N,N' coordination, five-membered chelate ring. iucr.orgnih.gov
Cu(II) complex with bis(2-pyridyl)-di(4-methoxyphenyl)etheneSquare Pyramidal (binuclear)Bridging and pendant ligands. researchgate.net
Pt(II) complex with N,N'-donor ligandSquare PlanarTypical for d⁸ metal ions. nih.gov
Co(II) complex with quinolin-8-olate and pyridineOctahedralTrans configuration of ligands. tandfonline.com

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes, arising from the interaction between the metal d-orbitals and the ligand orbitals. wikipedia.org

In an octahedral complex, the five degenerate d-orbitals of the metal ion are split into two sets: the lower energy t₂g orbitals (dxy, dxz, dyz) and the higher energy eg* orbitals (dz², dx²-y²). libretexts.org The energy difference between these sets is denoted as Δo (the ligand field splitting parameter). The magnitude of Δo is influenced by the nature of the ligand, as described by the spectrochemical series.

For tetrahedral complexes, the d-orbital splitting is inverted and smaller than in an octahedral field. The orbitals are split into a lower energy e set and a higher energy t₂ set.

The electronic transitions between these split d-orbitals are responsible for the colors often observed in transition metal complexes. These d-d transitions are typically weak. In addition to d-d transitions, charge-transfer (CT) transitions can also occur. These are generally more intense and involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or from a metal-based orbital to a ligand-based orbital (MLCT).

For the complexes discussed, specific electronic transitions would be expected. For instance, in octahedral Co(II) (d⁷) complexes, multiple spin-allowed d-d transitions are possible. The electronic spectra of Cu(II) (d⁹) complexes often show a broad, asymmetric band in the visible region, corresponding to d-d transitions within the distorted octahedral or square pyramidal geometry. The electronic properties are also influenced by whether the ligand acts as a σ-donor, a π-donor, or a π-acceptor. libretexts.org For instance, pyridine-containing ligands can participate in π-backbonding, which can affect the ligand field splitting.

Catalytic Performance of this compound-Based Metal Complexes

While the coordination chemistry of these ligands is an active area of research, their application in catalysis is still emerging. However, related pyridine-containing metal complexes have shown promise in various catalytic transformations.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. researchgate.net This reaction typically employs a palladium catalyst with suitable ligands. The electronic and steric properties of the ligands coordinated to the metal atom are crucial for the efficiency of the catalytic cycle. beilstein-journals.org

While there is no specific literature detailing the use of metal complexes derived from this compound in Suzuki-Miyaura coupling, related systems offer insights into their potential. For instance, palladium complexes with phosphine (B1218219) oxide ligands have been shown to be effective catalysts for the cross-coupling of 2-pyridyl nucleophiles. researchgate.net Furthermore, a metallaphotoredox protocol for Suzuki-Miyaura cross-couplings has been developed using a nickel catalyst with 2,4-diarylquinoline ligands, which bear structural similarity to the pyridine core of the ligands discussed herein. nih.gov This suggests that metal complexes of this compound-derived ligands could potentially serve as catalysts for such transformations, although further research is required to explore this possibility.

Polymerization Catalysis (e.g., Ethylene (B1197577) Polymerization)

Ligands derived from this compound have demonstrated significant potential in the field of polymerization catalysis, particularly in the polymerization of ethylene. Cobalt complexes incorporating these ligands, when activated by a cocatalyst, have shown high catalytic activity, leading to the production of high-density polyethylene (B3416737) (HDPE) with distinct properties.

A notable example involves a series of unsymmetrical 2-(2,4-bis(di(4-methoxyphenyl)methyl)-6-MeC6H2N)-6-(1-(arylimino)ethyl)pyridine-cobalt dichloride complexes. researchgate.netacs.org These complexes, when activated with either methylaluminoxane (B55162) (MAO) or modified methylaluminoxane (MMAO), exhibit high activities toward ethylene polymerization. researchgate.netacs.org The resulting polymers are highly linear, possess high molecular weights, and display broad polydispersities. researchgate.netacs.org

The introduction of the methoxy (B1213986) group into the benzhydryl substituents of the ligand framework has been shown to influence the catalytic performance significantly. researchgate.netacs.org For instance, a cobalt complex (Co1) from this series, when activated with MAO at 50 °C and 10 atm of ethylene, achieved an activity of 9.17 × 10⁶ g PE (mol of Co)⁻¹ h⁻¹. researchgate.netacs.org The polyethylene produced had a high molecular weight (Mw) of 3.14 × 10⁵ g mol⁻¹ and a broad polydispersity (Mw/Mn) of 54.6. researchgate.netacs.org Such characteristics are comparable to those of HDPE produced by industrial catalysts like the Phillips catalyst. researchgate.netacs.org

The structure of the ligand, particularly the substituents on the N-aryl groups, plays a crucial role in determining the catalytic activity and the properties of the resulting polymer. researchgate.netacs.org Studies on a series of these cobalt complexes (Co1–Co5) with varying N-aryl substituents have shown a range of activities from 5.43 to 9.32 × 10⁶ g PE (mol of Co)⁻¹ h⁻¹ when activated with MAO under optimized conditions. researchgate.netacs.org

The thermal stability of these catalytic systems is also noteworthy. The Co1/MMAO system, for example, demonstrated good thermal stability, with an activity of 2.79 × 10⁶ g PE (mol of Co)⁻¹ h⁻¹ even at a reaction temperature of 80 °C. researchgate.netacs.org

Below are data tables summarizing the research findings on ethylene polymerization catalyzed by these this compound-derived cobalt complexes.

Table 1: Ethylene Polymerization Results Using Co1/MAO *

Entry Al/Co Ratio Temp (°C) Time (min) Activity (10⁶ g PE (mol of Co)⁻¹ h⁻¹) Mw (10⁵ g mol⁻¹) Mw/Mn Tm (°C)
1 1500 50 30 7.32 3.01 45.2 134.1
2 2500 50 30 8.56 3.08 50.1 134.2
3 3250 50 30 9.17 3.14 54.6 134.3
4 4000 50 30 8.98 3.11 52.8 134.3
5 3250 30 30 6.45 3.25 48.9 134.5
6 3250 40 30 7.99 3.18 51.7 134.4
7 3250 60 30 7.21 2.95 43.2 133.9
8 3250 70 30 5.88 2.81 38.6 133.5

Reaction Conditions: 10 atm C₂H₄. Data sourced from researchgate.netacs.org.

Table 2: Ethylene Polymerization with Co1–Co5/MAO under Optimized Conditions *

Entry Precatalyst Activity (10⁶ g PE (mol of Co)⁻¹ h⁻¹) Mw (10⁵ g mol⁻¹) Mw/Mn Tm (°C)
1 Co1 9.17 3.14 54.6 134.3
2 Co2 7.89 2.98 48.7 134.0
3 Co3 5.43 2.76 35.1 133.2
4 Co4 9.32 3.19 56.2 134.6
5 Co5 8.64 3.05 51.3 134.1

Reaction Conditions: Al/Co ratio = 3250, 10 atm C₂H₄, 50 °C, 30 min. Data sourced from researchgate.netacs.org.

Applications of 2 4 Methoxyphenyl Methyl Pyridine in Advanced Materials and Supramolecular Chemistry

Incorporation into Polymeric Materials

While direct studies detailing the polymerization of 2-[(4-Methoxyphenyl)methyl]pyridine are not extensively documented, the structural motifs within the molecule suggest its potential as a valuable component in polymer science. The broader class of 2-benzylpyridine (B1664053) compounds can be integrated into polymer matrices to improve their thermal and mechanical properties. The synthesis of functionalized 2-benzylpyridines is an active area of research, with methods developed to create these important intermediates for organic and medicinal chemistry. google.com

The pyridine (B92270) nucleus is a key component in various functional polymers. For instance, conjugated polymers containing 2,6-substituted pyridine derivatives have been synthesized and shown to act as selective sensors for metal ions like palladium (Pd²⁺), a property attributed to the specific spatial arrangement provided by the pyridine unit. rsc.orghelsinki.fi Furthermore, pyridine-containing ligands are fundamental in the construction of coordination polymers. Schiff base derivatives of pyridine, which are structurally related to the title compound, can form one-dimensional (1D) chain coordination polymers with various metal ions. researchgate.net The synthesis of carbazole-pyridine copolymers for applications in organic light-emitting diodes (OLEDs) also highlights the utility of the pyridine ring in advanced functional polymers. beilstein-journals.org

Given these examples, this compound could serve as a monomer or a precursor for functional polymers through several pathways:

Coordination Polymerization: The nitrogen atom of the pyridine ring can coordinate with metal centers to form metal-organic frameworks (MOFs) or coordination polymers. rsc.org

Vinyl Polymerization: The benzyl (B1604629) or pyridine ring could be functionalized with a polymerizable group, such as a vinyl moiety, allowing it to be incorporated into polymers like poly(4-vinyl-N-benzylpyridinium chloride). mdpi.com

Polycondensation: Functional groups (e.g., carboxylic acids, amines) could be introduced onto the aromatic rings to enable participation in polycondensation reactions.

The presence of the methoxyphenyl group can further tune the electronic properties and solubility of the resulting polymers, making them suitable for specialized applications.

Role in Organic Electronics and Optical Materials

The inherent donor-π-acceptor (D-π-A) structure of this compound makes it a promising candidate for applications in organic electronics and optical materials. The methoxy (B1213986) group (-OCH₃) acts as an electron donor, the phenyl and pyridine rings form the π-conjugated system, and the pyridine ring serves as the electron acceptor. This intramolecular charge transfer character is a critical feature for materials with nonlinear optical (NLO) properties. nih.gov

Theoretical studies on the related compound 2-benzylpyridine reveal a significant HOMO-LUMO gap and a calculated first hyperpolarizability (a measure of NLO activity), suggesting its potential in this area. The development of materials with high NLO responses is crucial for applications in optical computing, data storage, and telecommunications. rsc.org Research into various organic molecules, including pyrazine (B50134) derivatives, has shown that tuning the donor and acceptor groups can optimize NLO properties. rsc.org

In the field of organic light-emitting diodes (OLEDs), pyridine-based compounds are widely used. A structurally similar compound, 2-[(4-Methoxyphenyl)ethynyl]pyridine, has been explored for use in organic semiconductors and LEDs. Furthermore, cyclometalated iridium(III) complexes incorporating 2-(4-benzylphenyl)pyridine-type ligands have been successfully used to fabricate high-performance green OLEDs. bohrium.com These complexes demonstrate high thermal stability and excellent electrophosphorescence, with the benzyl group helping to reduce crystallinity and improve the morphological stability of thin films. bohrium.com Similarly, pyridine-annulated fused indole (B1671886) derivatives have been developed as effective hole transport materials (HTMs) for solution-processed OLEDs, showcasing the versatility of the pyridine scaffold. researchgate.net

The photophysical properties of this compound, stemming from its electronic structure, suggest its potential utility as a building block for:

Nonlinear Optical (NLO) Materials: By leveraging its D-π-A architecture.

Emitters in OLEDs: As a ligand in phosphorescent metal complexes.

Hole or Electron Transport Layers: As a component in materials designed for charge transport in electronic devices.

Supramolecular Assemblies and Crystal Engineering (e.g., Hydrogen Bonding, π-π Stacking)

Crystal engineering relies on the predictable control of intermolecular interactions to design solid-state architectures with desired properties. This compound and its derivatives are excellent candidates for supramolecular assembly due to their capacity for multiple non-covalent interactions, primarily hydrogen bonding and π-π stacking.

Hydrogen Bonding: The pyridine nitrogen atom is a prominent hydrogen bond acceptor. In the crystal structures of related compounds, this nitrogen frequently participates in weak C-H···N hydrogen bonds, which can link molecules into chains or more complex networks. whiterose.ac.uk The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor, leading to C-H···O interactions that further stabilize the crystal packing. researchgate.net

π-π Stacking: The two aromatic rings—the pyridine and the 4-methoxyphenyl (B3050149) ring—are capable of engaging in π-π stacking interactions. These interactions are crucial for organizing molecules in the solid state. In the crystal structure of a related imidazo[4,5-b]pyridine derivative, weak π-π stacking interactions involving the imidazole (B134444) and methoxyphenyl rings were observed to stabilize the crystal packing. whiterose.ac.uk Similarly, zinc complexes of the related Schiff base, diiodido{2-[(4-methoxyphenyl)iminomethyl]pyridine-κ²N,N′}zinc, exhibit π-π stacking with a centroid-to-centroid distance of 3.72 Å. rsc.org These interactions often lead to the formation of supramolecular dimers or extended columnar structures. Current time information in Bangalore, IN.

The combination of these directional interactions allows for the precise engineering of crystal structures. For example, in the solid state, derivatives of this compound can form dimers held together by intermolecular hydrogen bonds. researchgate.net The interplay between hydrogen bonds and π-π stacking directs the self-assembly into well-defined one-, two-, or three-dimensional networks, a foundational principle of crystal engineering.

Table 1: Crystallographic Data for the Related Compound [ZnI₂(C₁₃H₁₂N₂O)] (Diiodido{2-[(4-methoxyphenyl)iminomethyl]pyridine-κ²N,N′}zinc)

This table provides crystallographic data for a closely related Schiff base complex, illustrating the coordination environment and structural parameters.

ParameterValue
Chemical Formula[ZnI₂(C₁₃H₁₂N₂O)]
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.1341 (1)
b (Å)9.0732 (1)
c (Å)17.5222 (2)
β (°)91.854 (1)
Volume (ų)1610.15 (3)
Zn-N1 (pyridine) (Å)2.062 (2)
Zn-N2 (imine) (Å)2.096 (2)
Zn-I1 (Å)2.529 (1)
Zn-I2 (Å)2.536 (1)
Data sourced from a study on a related Schiff base complex.

Table 2: Key Intermolecular Interactions in Crystal Structures of Related Compounds

This table summarizes the types and typical distances of non-covalent interactions observed in the crystal structures of compounds structurally related to this compound.

Interaction TypeDescriptionTypical Distance (Å)Reference
π-π StackingBetween pyridine and anisole (B1667542) fragments3.72 - 3.92 rsc.orgCurrent time information in Bangalore, IN.
C-H···N Hydrogen BondInvolving pyridine nitrogen as acceptor- whiterose.ac.uk
C-H···O Hydrogen BondInvolving methoxy oxygen as acceptor- researchgate.net
C-H···I Hydrogen BondObserved in iodido complexes- rsc.org

Q & A

Q. What are the common synthetic routes for preparing 2-[(4-Methoxyphenyl)methyl]pyridine?

The compound is typically synthesized via Friedel-Crafts alkylation or cross-coupling reactions. For example, a methoxybenzyl group can be introduced to a pyridine precursor using catalysts like Lewis acids (e.g., AlCl₃) or transition-metal catalysts (e.g., Pd). Reaction conditions (anhydrous solvents, inert atmosphere) are critical to avoid side reactions such as demethylation of the methoxy group . Yields for similar methoxyphenyl-pyridine derivatives range from 41% to 76%, depending on solvent polarity and catalyst loading .

Advanced Synthesis

Q. How can reaction conditions be optimized to improve yields of this compound?

Key variables include solvent choice (e.g., dichloromethane for Friedel-Crafts), temperature control (0–25°C to minimize decomposition), and catalyst screening (e.g., switching from AlCl₃ to FeCl₃ for greener synthesis). Continuous flow reactors enhance reproducibility in scaling up reactions by maintaining consistent mixing and temperature . Monitoring via thin-layer chromatography (TLC) at 30-minute intervals ensures reaction progress and identifies intermediates .

Basic Characterization

Q. Which spectroscopic methods are essential for characterizing this compound?

  • ¹H/¹³C NMR : Methoxy protons appear as a singlet near δ 3.8 ppm, while pyridine ring protons resonate between δ 7.2–8.5 ppm. Aromatic coupling patterns confirm substitution positions .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 213.23 (matching the molecular weight) and fragmentation patterns verify the methoxybenzyl-pyridine backbone .
  • IR Spectroscopy : Stretching frequencies for C-O (1250 cm⁻¹) and C-N (1600 cm⁻¹) bonds validate functional groups .

Advanced Characterization

Q. How can researchers resolve discrepancies in NMR data for this compound?

Artifacts in NMR (e.g., residual solvents or water) are minimized by rigorous drying under vacuum. Dynamic NMR experiments distinguish rotational isomers of the methoxybenzyl group. Conflicting integration ratios may arise from paramagnetic impurities; filtering through celite or using deuterated solvents with chelating agents (e.g., EDTA) improves clarity .

Basic Biological Activity

Q. What assays are used to evaluate the biological activity of this compound?

  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™) assess binding affinity.
  • Receptor Binding : Radioligand displacement studies (e.g., using ³H-labeled ligands) quantify interactions with GPCRs .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa) determine IC₅₀ values .

Advanced Biological Activity

Q. How should contradictory results in bioactivity studies be addressed?

Contradictions may stem from impurities (>95% purity required; verify via HPLC) or solvent effects (DMSO >1% can inhibit enzymes). Dose-response curves (0.1–100 µM) and orthogonal assays (e.g., SPR for binding kinetics vs. cell-based assays) validate target specificity. Solubility in PBS or culture media must be confirmed using nephelometry .

Basic Safety

Q. What safety precautions are required when handling this compound?

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage : In airtight containers under nitrogen at 2–8°C to prevent oxidation .

Advanced Safety

Q. How are hazards managed during large-scale synthesis?

Thermal stability tests (DSC/TGA) identify exothermic decomposition risks. Spill containment protocols include inert absorbents (vermiculite) and neutralization with weak acids (e.g., citric acid). Waste must be treated as halogen-free organic waste due to potential ecotoxicity .

Basic Applications

Q. How is this compound used as a building block in medicinal chemistry?

The pyridine core serves as a hydrogen-bond acceptor, while the methoxybenzyl group enhances lipophilicity for blood-brain barrier penetration. It is a precursor for anticancer agents (e.g., kinase inhibitors) and antimicrobials .

Advanced Applications

Q. What strategies optimize derivatives of this compound for selective target binding?

  • Structure-Activity Relationship (SAR) : Modify the methoxy group to trifluoromethoxy for metabolic stability or replace the benzyl methyl with halogens (F/Cl) for π-stacking interactions.
  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) guide substitutions to fit hydrophobic pockets in target proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.